3-(2-Methoxyphenyl)-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine 3-(2-Methoxyphenyl)-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
Brand Name: Vulcanchem
CAS No.: 875005-71-3
VCID: VC0496459
InChI: InChI=1S/C18H14N4OS/c1-23-15-10-6-5-9-14(15)17-20-21-18-22(17)19-12-11-16(24-18)13-7-3-2-4-8-13/h2-12H,1H3
SMILES: COC1=CC=CC=C1C2=NN=C3N2N=CC=C(S3)C4=CC=CC=C4
Molecular Formula: C18H14N4OS
Molecular Weight: 334.4g/mol

3-(2-Methoxyphenyl)-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

CAS No.: 875005-71-3

Main Products

VCID: VC0496459

Molecular Formula: C18H14N4OS

Molecular Weight: 334.4g/mol

3-(2-Methoxyphenyl)-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine - 875005-71-3

CAS No. 875005-71-3
Product Name 3-(2-Methoxyphenyl)-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
Molecular Formula C18H14N4OS
Molecular Weight 334.4g/mol
IUPAC Name 3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
Standard InChI InChI=1S/C18H14N4OS/c1-23-15-10-6-5-9-14(15)17-20-21-18-22(17)19-12-11-16(24-18)13-7-3-2-4-8-13/h2-12H,1H3
Standard InChIKey JYVASSAUPXKSPS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C3N2N=CC=C(S3)C4=CC=CC=C4
Canonical SMILES COC1=CC=CC=C1C2=NN=C3N2N=CC=C(S3)C4=CC=CC=C4
PubChem Compound 4736630
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator